REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH:13]([CH3:17])[C:14]([NH2:16])=O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[F:1][C:2]([F:22])([F:23])[C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH:13]([CH3:17])[C:14]#[N:16])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1
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Name
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2-[4-(4-trifluoromethylphenoxy)phenoxy] propanamide
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Quantity
|
6.2 g
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Type
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reactant
|
Smiles
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FC(C1=CC=C(OC2=CC=C(OC(C(=O)N)C)C=C2)C=C1)(F)F
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
is stirred at 50° until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
|
Type
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ADDITION
|
Details
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poured
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Type
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CUSTOM
|
Details
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into crushed ice
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Type
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WASH
|
Details
|
whereupon the toluene layer is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
is effected by elution through a pad of silica gel (50% toluene/hexane)
|
Type
|
CUSTOM
|
Details
|
to afford a colorless solid, mp 53°-56°
|
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(OC(C#N)C)C=C2)C=C1)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |